![molecular formula C15H15ClN4O B2679499 (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide CAS No. 1961202-16-3](/img/structure/B2679499.png)

(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

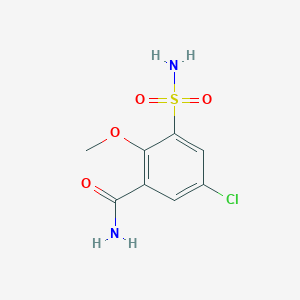

Descripción

“(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide” is a chemical compound with the molecular formula C15H15ClN4O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

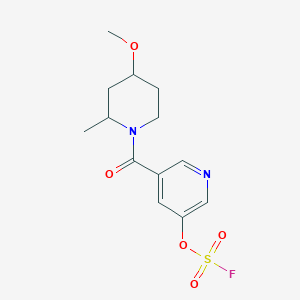

Molecular Structure Analysis

The molecular structure of this compound consists of a hydrazinecarboximidamide group attached to a benzylidene group, which is further connected to a (4-chlorobenzyl)oxy group . The molecular weight is 302.76.Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.76. Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación

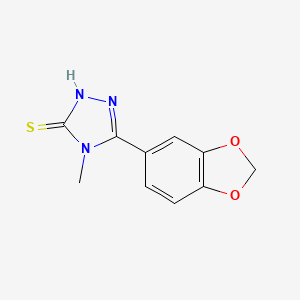

Synthesis and Structural Modifications

The synthesis of compounds related to "(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide" often involves condensation reactions with aromatic aldehydes, acetic anhydride, or reactions with hydroxylamine and alkylamines. These processes yield a variety of derivatives, including triazolo-fused azoles and chalcones. For instance, Badr et al. (1988) explored the condensation and cyclization reactions of 2-hydrazinobenzoxazole and related compounds, yielding triazolo- and triazino-fused ketones and chalcones upon reaction with aromatic aldehydes (Badr, Mahmoud, Mahgoub, & Hozien, 1988).

Biological Activities

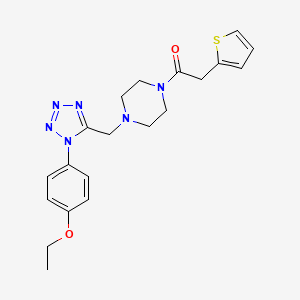

Compounds derived from "(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide" have been evaluated for various biological activities, including antimicrobial and antitumor properties. For example, Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives, assessing their antimicrobial effectiveness, with some showing promising results (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Additionally, Easmon et al. (2006) studied the antitumor activities of 2-benzoxazolyl hydrazones, identifying compounds with effective inhibition of cancer cell proliferation (Easmon, Pürstinger, Thies, Heinisch, & Hofmann, 2006).

Advanced Applications

Further research delves into the synthesis of novel compounds with enhanced biological activities. For instance, Babahan et al. (2014) investigated vicinal dioxime ligands containing thiosemicarbazone units, evaluating their in vitro anti-neoplastic activity against human leukemia cell lines. This study demonstrated significant antiproliferative effects, highlighting the therapeutic potential of such compounds (Babahan, Özmen, Orhan, Kazar, & Değirmenci, 2014).

Safety and Hazards

Propiedades

IUPAC Name |

2-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]guanidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O/c16-13-6-4-11(5-7-13)10-21-14-3-1-2-12(8-14)9-19-20-15(17)18/h1-9H,10H2,(H4,17,18,20)/b19-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTJZAXLVDWOJOL-DJKKODMXSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=NN=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=N/N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3S)-3-(4-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2679416.png)

![1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2679421.png)

![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2679424.png)

![N-(4-methoxyphenyl)sulfonyl-N-(2-oxobenzo[g][1,3]benzoxathiol-5-yl)acetamide](/img/structure/B2679427.png)

![3-[(Methylsulfanyl)methyl]benzoic acid](/img/structure/B2679428.png)

![1-[(2-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6,7-dimethoxyquinolin-4-one](/img/structure/B2679429.png)

![N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2679430.png)

![2-Ethoxy-N-(2-{[3-(furan-2-YL)-1,2,4-oxadiazol-5-YL]methyl}phenyl)benzamide](/img/structure/B2679433.png)

![(1R,2S,5S)-rel-3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/no-structure.png)